![molecular formula C12H19BFNO3 B1458574 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid CAS No. 1704064-16-3](/img/structure/B1458574.png)
4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid
Overview
Description
The compound is a boronic acid derivative with a diethylaminoethoxy group attached to the phenyl ring . Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with a boronic acid group, a fluorine atom, and a 2-(diethylamino)ethoxy group attached. The exact positions of these groups on the phenyl ring would depend on the specific synthesis process .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including condensation with amines or alcohols, oxidation, and Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the diethylaminoethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
For more information, you can refer to the Sigma-Aldrich page on 2-(2-Diethylaminoethoxy)-ethanol . Additionally, this compound is related to 4-[2-(Diethylamino)ethoxy]benzophenone, which acts as an irreversible inhibitor of the estrogen receptor . Its molecular weight is approximately 161.24 g/mol .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have been found to have a range of effects, depending on their specific targets and modes of action .
properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BFNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFDSBJBVNRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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